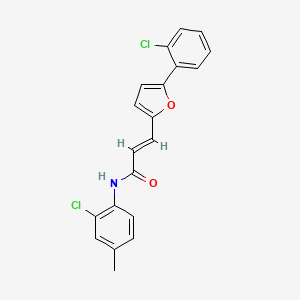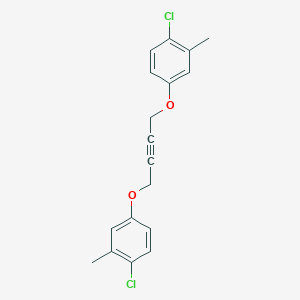
Geranyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranyl laurate is an ester formed from geraniol and lauric acid It is a member of the terpenic esters family, which are known for their aromatic properties and are widely used in the fragrance and flavor industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Geranyl laurate can be synthesized through esterification reactions. One common method involves the use of immobilized lipases, such as Lipozyme TL IM® and Novozym 435®, which catalyze the reaction between geraniol and lauric acid. The reaction typically occurs at 35°C with a 1:1 molar ratio of acid to alcohol. The use of organic solvents like hexane or isooctane can significantly increase the yield, reaching up to 99% .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of silica gel as an esterification catalyst. The reaction is conducted under reflux using a Dean-Stark trap to remove water and drive the reaction to completion. The product is then purified using column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Geranyl laurate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into geraniol and lauric acid.
Common Reagents and Conditions:
Esterification: Catalyzed by lipases or silica gel, typically at temperatures around 35°C.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound back into its constituent alcohol and acid.
Major Products:
Esterification: this compound.
Hydrolysis: Geraniol and lauric acid.
Wissenschaftliche Forschungsanwendungen
Geranyl laurate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer properties, particularly in colorectal cancer cells.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of geranyl laurate, particularly in its anticancer applications, involves the induction of oxidative stress and apoptosis in cancer cells. It affects the mitochondrial membrane potential, leading to cell death. This compound can modulate the expression of various genes involved in apoptosis, such as BCl2, PARP, Caspase 3, and Caspase 9 .
Vergleich Mit ähnlichen Verbindungen
Geranyl laurate is similar to other terpenic esters like geranyl acetate and geranyl isovalerate. it is unique due to its specific combination of geraniol and lauric acid, which imparts distinct chemical and biological properties. Similar compounds include:
Geranyl acetate: Known for its use in fragrances and flavors.
Geranyl isovalerate: Exhibits anticancer properties similar to this compound.
Eigenschaften
Molekularformel |
C22H40O2 |
|---|---|
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] dodecanoate |
InChI |
InChI=1S/C22H40O2/c1-5-6-7-8-9-10-11-12-13-17-22(23)24-19-18-21(4)16-14-15-20(2)3/h15,18H,5-14,16-17,19H2,1-4H3/b21-18+ |
InChI-Schlüssel |
LNEUQAMNTXRCPI-DYTRJAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)
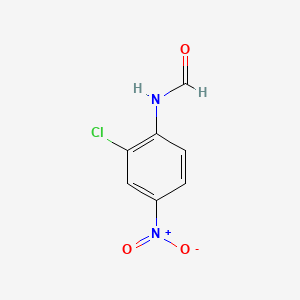
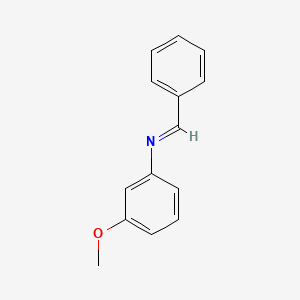

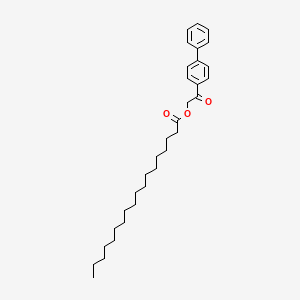

![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)
